2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound is classified as a heterocyclic compound due to the presence of nitrogen-containing rings, specifically a quinoline and a triazole fused with a pyridazine structure. Its chemical formula is C18H15N5O2S, and it has been assigned the CAS number 1903152-86-2, indicating its identification in chemical databases.
The synthesis of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide typically involves multiple steps that integrate various synthetic methodologies.
The molecular structure of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide reveals several key features:
Property | Value |
---|---|
Chemical Formula | C18H15N5O2S |
Molecular Weight | 357.41 g/mol |
SMILES Representation | Cc1cc(nc1)C(=O)N(Cc2ncnc(c2)S)c3ccccc3 |
The reactivity of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide can be analyzed through:
These reactions are essential for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is not fully elucidated but is believed to involve:
The physical and chemical properties of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide include:
Property | Value |
---|---|
Solubility | Moderate in organic solvents |
Stability | Sensitive to light |
The scientific applications of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: